Nitroacetonitrile
Overview
Description
Nitroacetonitrile is the simplest α-nitronitrile, characterized by a single central carbon atom attached to two strongly electronegative, electron-withdrawing groups: a nitro group and a nitrile group . This unique structure allows for extensive chemistry through the active methylene center, making it a versatile precursor in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitroacetonitrile can be synthesized through several methods. One common approach involves the reaction of sodium nitrite with acetonitrile in the presence of an acid, forming this compound . Another method includes the use of dipyrrolidinium cyano-aci-nitroacetate, which is soluble in common organic solvents and thermally stable, allowing for its use as an alternative synthetic equivalent of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of acetonitrile using nitric acid and sulfuric acid under controlled conditions . The resulting product is then purified to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Nitroacetonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound typically leads to the formation of aminoacetonitrile.
Substitution: this compound can participate in substitution reactions, where the nitro or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hypofluorous acid in acetonitrile.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reactions with aromatic and heterocyclic aldehydes to form 3-(het)aryl-2-nitroacrylonitriles.
Major Products:
Oxidation: 4-amino-3,7-dinitrotriazolo-[5,1-c][1,2,4]triazine 4-oxide.
Reduction: Aminoacetonitrile.
Substitution: 3-(het)aryl-2-nitroacrylonitriles.
Scientific Research Applications
Nitroacetonitrile serves as a versatile synthetic precursor in the formation of heterocyclic and polyfunctional aliphatic products . It allows for straightforward conversion to amino, acyl, and other functional groups, making it valuable in the synthesis of heterocyclic-based energetics . Additionally, this compound is used in the development of new energetic materials due to its ability to add vicinal amino and nitro moieties onto fused ring structures .
Mechanism of Action
The mechanism of action of nitroacetonitrile involves its role as a cyano(nitro)methylation agent . The compound’s central carbon, flanked by the nitro and nitrile groups, exhibits increased acidity, allowing for the generation of resonance-stabilized nucleophiles . These nucleophiles can participate in various chemical transformations, leading to the formation of polyfunctionalized compounds .
Comparison with Similar Compounds
Malononitrile: Similar in that it contains a nitrile group, but lacks the nitro group.
Cyanoacetate: Contains a nitrile group and an ester group, offering different reactivity compared to nitroacetonitrile.
Nitroacetate: Contains a nitro group and an ester group, providing different chemical properties.
Uniqueness: this compound’s uniqueness lies in its combination of a nitro group and a nitrile group attached to the same carbon atom, allowing for extensive chemistry through the active methylene center . This dual functionality makes it a valuable precursor in the synthesis of complex heterocyclic compounds and energetic materials .
Properties
IUPAC Name |
2-nitroacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O2/c3-1-2-4(5)6/h2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBOSISZPCOPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902418 | |
Record name | NoName_1661 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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